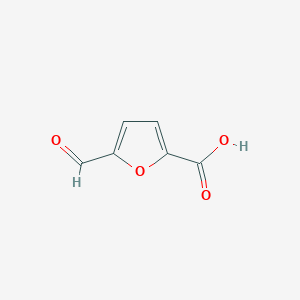

5-Formyl-2-furancarboxylic Acid

Descripción

Role as a Bio-based Platform Chemical Derivative

FFCA is a direct oxidation product of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. The conversion of HMF to its various derivatives is a cornerstone of modern biorefinery concepts. HMF's structure, with a primary hydroxyl group and a formyl group, allows for a range of chemical transformations, including oxidation, reduction, and esterification. mdpi.com

The oxidation of HMF can proceed through two primary pathways to eventually yield 2,5-furandicarboxylic acid (FDCA), a major bio-based monomer. nih.govresearchgate.net

Pathway A: Oxidation of the aldehyde group of HMF first yields 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Subsequent oxidation of the alcohol group in HMFCA forms FFCA. nih.govresearchgate.net

Pathway B: Initial oxidation of the alcohol group in HMF leads to the formation of 2,5-diformylfuran (DFF). The subsequent oxidation of one of the aldehyde groups in DFF produces FFCA. nih.govrsc.org

FFCA stands as a critical intermediate in both routes, bridging the gap between the initial platform molecule (HMF) and the final desired product (FDCA). researchgate.netnih.gov

Relevance in Sustainable Chemistry and Biorefineries

The pursuit of sustainable chemical production has intensified research into biomass valorization. Biorefineries aim to convert renewable biomass into a spectrum of value-added products, mirroring the role of traditional petrochemical refineries. In this context, FFCA is a pivotal molecule. Its synthesis from HMF, which is derived from lignocellulosic biomass, exemplifies the principles of sustainable chemistry by utilizing renewable feedstocks. mdpi.commdpi.com

The production of FDCA, for which FFCA is a direct precursor, is particularly significant. researchgate.net FDCA is recognized by the U.S. Department of Energy as one of the top value-added chemicals from biomass. nih.gov It serves as a sustainable substitute for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). researchgate.netresearchgate.net PEF exhibits superior properties compared to the conventional plastic, polyethylene terephthalate (B1205515) (PET), including better gas barrier properties, making it an attractive, bio-based alternative for packaging and other applications. researchgate.netlu.se

Potential as an Intermediate for Value-Added Chemicals

Beyond its role as a precursor to FDCA, the inherent reactivity of FFCA's aldehyde and carboxylic acid groups makes it a versatile building block for a variety of other valuable chemicals. researchgate.net Research has explored its use in the synthesis of:

Polymers: Besides PEF, FFCA can be a monomer for other polymers, including polyamides and polyurethanes, by leveraging its dual functionality. researchgate.net

Pharmaceuticals and Agrochemicals: The furan (B31954) ring is a common motif in many biologically active compounds. The functional groups on FFCA provide handles for further chemical modification to create complex molecules with potential pharmaceutical or agrochemical applications.

Fine Chemicals and Solvents: The selective transformation of FFCA's functional groups can lead to a range of specialty chemicals.

The selective production of FFCA itself is an active area of research. For instance, strategies involving protective chemistry have been developed to selectively oxidize HMF to FFCA in high yields. tue.nl By protecting the formyl group of HMF, its premature oxidation can be prevented, allowing for the targeted oxidation of the hydroxymethyl group to a carboxylic acid, followed by deprotection to yield FFCA. tue.nl

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-formylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNRXUWGUKDPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383151 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-17-4 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspective of 5 Formyl 2 Furancarboxylic Acid Research and Development

Research into furan-based chemicals dates back to the 19th century, but the focused investigation of FFCA as a key intermediate has gained momentum more recently with the rise of the biorefinery concept. nih.gov Early studies on the oxidation of HMF often aimed for the complete conversion to FDCA, viewing FFCA and other intermediates as byproducts.

The shift towards a more nuanced understanding of the HMF oxidation pathway has highlighted the importance of selectively producing intermediates like FFCA. This has been driven by the recognition of their own potential as valuable chemical building blocks and the need for more controlled and efficient processes for FDCA synthesis.

Key developments in FFCA research have been closely tied to advancements in catalysis. Both biocatalytic and chemocatalytic methods have been explored for the selective conversion of HMF and its derivatives.

Chemcatalysis: A variety of heterogeneous and homogeneous catalysts have been investigated for the oxidation of HMF. For example, mixed oxides based on copper and cerium have been shown to selectively oxidize HMF to FFCA in high yields using molecular oxygen as the oxidant and water as the solvent. researchgate.net Ruthenium-based catalysts have also demonstrated high selectivity for FFCA production. researchgate.net

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a greener and more selective route to FFCA. For example, certain fungal aryl alcohol oxidases have shown high efficiency in the partial oxidation of HMF to FFCA. rsc.org HMF oxidase from certain bacteria has also been employed for the synthesis of FFCA. rsc.org More recently, strains of Gluconobacter oxydans have been identified as efficient biocatalysts for the oxidation of FFCA to FDCA, demonstrating the potential for fully biological conversion pathways. lu.seresearchgate.net

Current Research Landscape and Future Directions for 5 Formyl 2 Furancarboxylic Acid

Catalytic Oxidation Pathways for this compound Synthesis

Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) to this compound

The direct oxidation of HMF is the most common and extensively studied route for producing FFCA. This transformation involves the selective oxidation of either the hydroxyl or the formyl group of HMF as the initial step, followed by the oxidation of the remaining functional group. nih.govmdpi.com

Heterogeneous catalysis offers significant advantages for the synthesis of FFCA, including ease of catalyst separation and recycling, which is crucial for industrial applications. nih.gov Various solid catalysts have been developed and investigated for their efficacy in the selective oxidation of HMF.

Noble metal-based catalysts, particularly those containing gold (Au), platinum (Pt), and palladium (Pd), are widely recognized for their high activity in the aerobic oxidation of HMF. mdpi.comnih.gov These catalysts can operate under relatively mild conditions, often using water as a solvent and oxygen or air as the oxidant. mdpi.commdpi.com

The performance of these catalysts is influenced by several factors, including the metal particle size, the nature of the support material, and the presence of promoters. For instance, bimetallic catalysts, such as Pd-Au, have demonstrated synergistic effects, leading to enhanced conversion rates and selectivity to the desired products at lower potentials compared to their monometallic counterparts. ornl.gov The oxidation of HMF on Pd/C has been shown to follow two competitive routes to FDCA, with the pathway being dependent on the electrode potential. ornl.gov While aldehyde oxidation is slower on Pd/C at low potentials, it is significantly enhanced at higher potentials or by alloying with Au. ornl.gov

Gold (Au) catalysts often favor the oxidation of the aldehyde group in HMF to a carboxylic acid. ornl.gov

Palladium (Pd) catalysts can facilitate the oxidation of both the alcohol and aldehyde groups. ornl.gov

Interactive Data Table: Performance of Noble Metal Catalysts in HMF Oxidation

| Catalyst | Support | Oxidant | Solvent | Temp (°C) | Time (h) | HMF Conv. (%) | FFCA Yield (%) | Ref. |

| Pt/TiO2 | TiO2 | Air | Water (alkaline) | - | - | - | - | capes.gov.br |

| Pt/ZrO2 | ZrO2 | Air | Water (alkaline) | - | - | - | - | capes.gov.br |

| Pd-Au/C | Carbon | O2 | Alkaline Media | - | - | High | - | ornl.gov |

Data for specific yields and conversions to FFCA were not fully detailed in the provided context for all catalysts.

In the quest for more cost-effective and sustainable catalytic systems, non-precious metal oxide catalysts have emerged as a promising alternative to noble metals. researchgate.net These catalysts are based on earth-abundant elements and have shown considerable activity in the oxidation of HMF. mdpi.comresearchgate.net

Mixed metal oxides, such as those containing manganese (Mn) and iron (Fe), have been synthesized and tested for the selective oxidation of HMF to FFCA. researchgate.net For example, a mixed oxide catalyst with a specific Mn to Fe ratio (Mn3Fe7) achieved a 37.7% yield of FFCA with an 83.0% conversion of HMF under optimized conditions. researchgate.net The synergistic effect between the different metal oxide phases, such as MnO2, MnCO3, and Fe2O3, is believed to play a role in this selective oxidation. researchgate.net

A catalyst system based on copper and cerium oxides has been reported for the selective aerobic oxidation of HMF to FFCA in water. researchgate.neturjc.es This catalyst achieved a near-quantitative conversion of HMF (99%) with high selectivity (90%) towards FFCA without the need for basic additives. researchgate.neturjc.es The catalyst's robustness was demonstrated by its ability to be recovered and reused after calcination to remove deposited humins. urjc.es

Interactive Data Table: Performance of Non-Precious Metal Oxide Catalysts in HMF Oxidation

| Catalyst | Oxidant | Solvent | Temp (°C) | Time (min) | HMF Conv. (%) | FFCA Yield (%) | Ref. |

| Mn3Fe7 | O2 | - | 140 | 90 | 83.0 | 37.7 | researchgate.net |

| CuO-CeO2 | O2 | Water | - | - | 99 | 90 | researchgate.neturjc.es |

The development of metal-free catalysts represents a significant step towards greener and more sustainable chemical processes. Nitrogen-doped carbon spheres with wrinkled cages (NCSWCs) have been successfully employed as metal-free catalysts for the oxidation of HMF to FFCA. researchgate.net These catalysts operate under base-free conditions using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Mechanistic studies and density functional theory (DFT) calculations suggest that the catalytic activity arises from the synergy between the NCSWCs and TBHP, with hydroperoxyl radicals adsorbed on carbon atoms adjacent to graphitic nitrogen atoms acting as the active sites. researchgate.net

Another simple and metal-free catalytic system composed of NaOtBu/DMF and an O2 balloon has been shown to efficiently convert HMF to FDCA, with FFCA being a key intermediate. nih.gov

Interactive Data Table: Performance of Metal-Free Catalysts in HMF Oxidation

| Catalyst | Oxidant | Solvent | Temp (°C) | HMF Conv. (%) | FFCA Yield (%) | Ref. |

| NCSWCs | TBHP | - | - | High | High | researchgate.net |

| NaOtBu/DMF | O2 | DMF | - | - | Intermediate | nih.gov |

Specific conversion and yield percentages for FFCA were not detailed in the provided context.

Biocatalysis presents an environmentally friendly alternative to traditional chemical methods for HMF oxidation, offering mild reaction conditions and high selectivity. nih.govmdpi.com Both whole-cell biocatalysts and isolated enzymes have been investigated for the conversion of HMF to its oxidized derivatives, including FFCA. mdpi.com

The oxidation of HMF to FDCA is a cascade process that can involve FFCA as an intermediate. nih.govmdpi.com For instance, the enzyme alcohol oxidase from Colletotrichum gleosporioides (CglAlcOx) is capable of oxidizing HMFCA to FFCA, which can then be further oxidized to FDCA. nih.gov In a bi-enzymatic cascade system, a bacterial laccase (BpLac) can oxidize HMF to HMFCA, which is then converted to FFCA and subsequently to FDCA by CglAlcOx. nih.gov

Whole-cell biocatalysis using strains like Comamonas testosteroni SC1588 and Gluconobacter oxydans have been explored for the selective oxidation of HMF. rsc.orgacs.org While these studies primarily focus on the production of HMFCA, the enzymatic machinery within these organisms could potentially be engineered or utilized in cascade reactions to produce FFCA. For example, galactose oxidase (GO) M3–5 has been shown to convert HMFCA into FFCA with 90% conversion. mdpi.com Concurrent oxidation of HMF using GO M3–5 and whole cells harboring vanillyl-alcohol dehydrogenases (VDHs) has been developed for the production of FDCA, with FFCA being a major intermediate. mdpi.com

Interactive Data Table: Biocatalytic Systems for FFCA Production from HMF Derivatives

| Biocatalyst | Substrate | Product | Conversion (%) | Ref. |

| CglAlcOx | HMFCA | FFCA | - | nih.gov |

| GO M3–5 | HMFCA | FFCA | 90 | mdpi.com |

Data on initial substrate concentration, reaction time, and specific yield were not fully detailed in the provided context.

Biocatalytic Approaches for HMF Oxidation

Selective Oxidation of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

The synthesis of FFCA can also proceed through the intermediate HMFCA. This involves the initial selective oxidation of the aldehyde group of HMF, followed by the oxidation of the hydroxymethyl group of HMFCA. This pathway is a key part of many biocatalytic and chemocatalytic routes to FDCA. nih.govorganic-chemistry.org For example, whole-cell biocatalysts like Comamonas testosteroni SC1588 have been used for the selective oxidation of HMF to HMFCA, which can then be a substrate for further oxidation to FFCA. Similarly, enzyme systems utilizing alcohol oxidases or dehydrogenases can catalyze the conversion of HMFCA to FFCA. nih.gov

Oxidation of 2,5-Diformylfuran (DFF)

Another major pathway to FFCA is through the oxidation of DFF. This intermediate is formed by the selective oxidation of the alcohol group of HMF. The subsequent selective oxidation of one of the aldehyde groups in DFF yields FFCA. nih.govorganic-chemistry.org This transformation is a critical step in many multi-step syntheses of FDCA. Both chemical and biological catalysts have been employed for this conversion. For example, whole-cell biocatalysts have been reported to oxidize DFF to FFCA. In chemoenzymatic cascades, DFF produced from HMF can be oxidized to FFCA using enzymes like aldehyde oxidases. wikipedia.org

Alternative Synthetic Routes to this compound

While oxidation of HMF and its derivatives is the most common approach, alternative synthetic strategies for FFCA are being explored, particularly those starting from other furan-based platform molecules.

One such approach involves the formylation of furan-2-carboxylic acid or its esters. A patented method describes the preparation of 5-formyl-2-furancarboxylate esters by reacting a furoate with a Vilsmeier reagent and a Lewis acid catalyst in a one-step reaction. arkat-usa.org The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds, and furan (B31954) derivatives are suitable substrates. researchgate.netresearchgate.net

Conversion from Uronic Acids and 5-Keto-aldonic Acids

A promising bio-based pathway to FFCA involves the conversion of uronic acids and their isomers, 5-keto-aldonic acids. Disclosed methods show that 5-keto-aldonic acids can undergo a cyclodehydration reaction under mild conditions to form FFCA. These 5-keto-aldonic acid intermediates can, in turn, be sourced from the isomerization of uronic acids, establishing a direct link from polysaccharide-derived acids to FFCA shokubai.org.

Further research into the degradation of hexeneuronic acids (HexA), which are derived from uronic acid residues in xylans, elucidates a clear mechanism for FFCA formation. Studies using model compounds like methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid demonstrate that these molecules degrade into primary compounds including FFCA epo.org. This conversion highlights a significant route from components of hemicellulose to valuable furanic compounds.

Reductive Transformation of 2,5-Furandicarboxylic Acid Derivatives

The synthesis of this compound (FFCA) predominantly occurs as an intermediate step in the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) nih.govcapes.gov.brmdpi.com. The thermodynamically favored and most widely documented pathway involves the sequential oxidation of the alcohol and aldehyde groups of HMF capes.gov.bracs.org.

The alternative process, a reductive transformation of 2,5-furandicarboxylic acid (FDCA) or its derivatives back to FFCA, is not a conventional or commonly reported synthetic strategy. The partial reduction of one of the two carboxylic acid groups in FDCA to an aldehyde, while leaving the other intact, presents significant chemical selectivity challenges. The literature extensively covers the oxidation to FDCA, with the final conversion of FFCA to FDCA often being the rate-limiting step, but does not provide established methods for the reverse reaction mdpi.com.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is central to the modern synthesis of FFCA, aiming to improve sustainability through careful selection of solvents, development of reusable catalysts, and optimization of reaction efficiency to minimize waste.

Solvent Selection in Synthetic Processes (e.g., Water as Solvent)

The choice of solvent is critical for developing sustainable synthetic processes for FFCA. Water is a highly preferred "green" solvent due to its safety, availability, and environmental benignity. Many catalytic oxidations of HMF to produce FFCA and subsequently FDCA are performed in aqueous solutions acs.orgrsc.org. For instance, the aerobic oxidation of HMF using MgO·CeO₂ mixed oxides can be conducted in water to selectively yield FFCA researchgate.net. Similarly, palladium-on-carbon catalysts have been used effectively in aqueous conditions acs.org.

However, the solubility of furan compounds, particularly the final product FDCA, can be low in water, which may lead to precipitation on the catalyst surface and deactivation shokubai.org. To address this, binary solvent systems, such as water mixed with 1,4-dioxane, have been investigated to improve solubility shokubai.orgresearchgate.net. Research has shown that in such mixtures, a co-solvency phenomenon occurs where the solubility of FFCA is maximized at specific solvent ratios shokubai.orgresearchgate.net. Beyond aqueous systems, deep eutectic solvents (DES) have been explored as another green alternative, with one method reporting an FFCA yield of up to 97% in a DES medium acs.org.

Catalyst Reusability and Stability in this compound Production

The development of stable and reusable heterogeneous catalysts is a cornerstone of green chemical production for FFCA. Reusable catalysts reduce production costs and minimize waste. Gold-based catalysts supported on hydroxyapatite (B223615) (Au/HAP) have demonstrated excellent durability in the oxidation of HMF-acetal to FFCA-acetal. In one study, the Au/HAP catalyst showed no loss in activity or selectivity over two consecutive reuses nih.gov.

Similarly, a palladium-on-carbon-cloth (Pd/CC) catalyst used for the synthesis of FDCA (where FFCA is an intermediate) exhibited excellent stability over multiple runs. The catalyst maintained a consistent yield for the final product across four subsequent uses, indicating its robustness and potential for long-term application in a continuous or batch process mdpi.com. The stability of these catalysts is crucial for the economic viability of FFCA production.

Performance of Reusable Catalysts in Furan Oxidation

| Catalyst | Substrate | Product | Reuse Cycle | Conversion (%) | Selectivity/Yield (%) | Source |

|---|---|---|---|---|---|---|

| Au/HAP | HMF-acetal | FFCA-acetal | 1st Use | ~50 | ~94 (Yield) | nih.gov |

| Au/HAP | HMF-acetal | FFCA-acetal | 2nd Use | ~50 | ~94 (Yield) | nih.gov |

| Au/HAP | HMF-acetal | FFCA-acetal | 3rd Use | ~50 | ~94 (Yield) | nih.gov |

| Pd/CC | HMF | FDCA | 1st Use | 100 | 85 (Yield) | mdpi.com |

| Pd/CC | HMF | FDCA | 2nd Use | 100 | 85 (Yield) | mdpi.com |

| Pd/CC | HMF | FDCA | 3rd Use | 100 | 84 (Yield) | mdpi.com |

| Pd/CC | HMF | FDCA | 4th Use | 100 | 84 (Yield) | mdpi.com |

*FFCA is a key intermediate in this reaction. The stability of the catalyst in producing the final product, FDCA, indicates its stability in the intermediate FFCA formation step as well.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product jst.go.jp. High atom economy signifies less waste generation. In FFCA synthesis, this is achieved through reaction types that maximize the incorporation of starting materials into the final product and by using catalytic methods that avoid stoichiometric reagents.

Derivatization Strategies for this compound

The presence of both an aldehyde and a carboxylic acid functionality on the furan backbone provides multiple avenues for derivatization. Strategic manipulation of reaction conditions allows for selective modification of one group while leaving the other intact, or for the simultaneous reaction of both.

The formyl group is highly reactive and serves as a key site for various chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form larger molecules.

The selective reduction of the formyl group in this compound to a hydroxymethyl group yields 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA). This transformation is a crucial step in the production of various furan-based chemicals and polymers. The reaction requires specific reducing agents and conditions to avoid the reduction of the carboxylic acid group or the furan ring.

| Reactant | Product | Reagent/Catalyst | Key Findings |

| This compound | 5-Hydroxymethyl-2-furancarboxylic acid | Catalytic hydrogenation (e.g., using noble metal catalysts) or chemical hydrides. | Precise control of reaction conditions is necessary to achieve high selectivity for the formyl group reduction. |

Table 1: Selective Reduction of this compound

The oxidation of the formyl group in this compound leads to the formation of 2,5-Furandicarboxylic acid (FDCA), a highly sought-after bio-based monomer for the production of polymers like polyethylene (B3416737) furanoate (PEF). acs.org This oxidation is a key step in the value chain of biomass conversion. A variety of catalytic systems, including those based on noble metals (e.g., Pd, Au) and non-precious metal oxides, have been developed to efficiently and selectively catalyze this transformation. acs.orgtue.nl The reaction is often carried out in aqueous media under mild conditions, making it an environmentally benign process. acs.org The choice of catalyst and reaction conditions, such as temperature, pressure, and pH, plays a critical role in maximizing the yield and purity of FDCA. acs.org For instance, using a Pd/CC catalyst in water with K2CO3 as a base can lead to high yields of FDCA. acs.org

| Reactant | Product | Catalyst System | Reaction Conditions | Yield |

| This compound | 2,5-Furandicarboxylic acid (FDCA) | Pd/CC | Water, K2CO3, O2, 140°C | High |

| This compound | 2,5-Furandicarboxylic acid (FDCA) | Au/hydroxyapatite | Aqueous, O2, 373 K | 95% |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Pd/CC | Water, K2CO3, O2, 140°C, 30h | 85% |

| Fructose (B13574) | 2,5-Furandicarboxylic acid (FDCA) | Pd/CC | Water, N2 then O2, 140°C | 64% |

Table 2: Catalytic Oxidation to 2,5-Furandicarboxylic Acid (FDCA)

Reductive amination of the formyl group in this compound provides a direct route to 5-Aminomethyl-2-furancarboxylic acid. This reaction involves the initial formation of an imine or enamine intermediate through the reaction with ammonia (B1221849) or a primary or secondary amine, followed by reduction. This transformation introduces a nitrogen-containing functional group, opening up possibilities for the synthesis of novel furan-based amino acids, polyamides, and other nitrogen-containing compounds.

| Reactant | Amine Source | Product | Key Features |

| This compound | Ammonia or Primary/Secondary Amine | 5-Aminomethyl-2-furancarboxylic acid | Introduces a valuable amino functional group for further derivatization. |

Table 3: Reductive Amination of this compound

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, such as esterification and amidation, to produce a range of functional derivatives. khanacademy.org These reactions are fundamental in organic synthesis and allow for the incorporation of the furan moiety into various molecular architectures.

Esterification, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. This reaction is often reversible and can be driven to completion by removing water. libretexts.org Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid group. libretexts.org

| Reaction Type | Reactant | Product | Reagents/Conditions |

| Esterification | Alcohol | Ester | Acid catalyst, removal of water |

| Amidation | Amine | Amide | Coupling agent (e.g., DCC) |

Table 4: Reactions of the Carboxylic Acid Group

While the formyl and carboxylic acid groups are the primary sites of reactivity, the furan ring itself can also undergo modification. researchgate.net However, the electron-withdrawing nature of the substituents at the 2 and 5 positions makes the furan ring in this compound less susceptible to electrophilic substitution than furan itself. Nevertheless, under specific conditions, reactions such as hydrogenation or ring-opening can occur. researchgate.net Oxidative degradation of the furan ring can lead to the formation of dicarboxylic acids, representing a complete transformation of the heterocyclic core. researchgate.net The stability and reactivity of the furan ring can be influenced by the nature of its substituents. nih.gov

| Reaction Type | Description | Potential Products |

| Hydrogenation | Saturation of the furan ring | Tetrahydrofuran derivatives |

| Ring-opening | Cleavage of the furan ring | Acyclic dicarbonyl compounds |

| Oxidative Degradation | Complete breakdown of the furan ring | Dicarboxylic acids |

Table 5: Furan Ring Modifications

Reactions Involving the Formyl Group (e.g., Reductions, Oxidations, Condensations)

Reaction Mechanisms of this compound Transformations

Understanding the mechanistic pathways of FFCA transformations is crucial for optimizing reaction conditions and designing efficient catalysts. The oxidation of the aldehyde group to a second carboxylic acid function is the most studied transformation.

Pathway 1: The alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). Subsequently, one of the aldehyde groups of DFF is oxidized to a carboxylic acid, yielding FFCA. nih.govresearchgate.net

Pathway 2: The aldehyde group of HMF is initially oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is then oxidized to an aldehyde, also resulting in FFCA. frontiersin.orgnih.gov

From FFCA, the final step is the oxidation of its formyl group to a carboxyl group to produce FDCA. frontiersin.orgnih.gov

Some catalytic systems, particularly those employing metal/bromide catalysts like Co(II)/Mn(II)/HBr, are believed to operate through a radical mechanism. This process involves the generation of a bromide radical which abstracts a hydrogen atom from the substrate. The resulting radical then reacts with oxygen to form peroxyl radicals, which drive the oxidation process. mdpi.com In other systems, such as the metal-free NaOtBu/DMF system, the reaction is also proposed to proceed through a radical mechanism, where the addition of a radical initiator like AIBN was found to promote the reaction. nih.gov The interaction between the base (tert-butoxide) and the solvent (DMF) is thought to initiate this radical process. nih.govrsc.org

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for elucidating the complex reaction pathways in FFCA chemistry. mdpi.com These studies provide atomic-level insights into the structure of intermediates, transition states, and the electronic properties of catalysts, which are often difficult to obtain through experimental means alone. mpg.de

For instance, computational studies have provided strong evidence for the radical mechanism in the NaOtBu/DMF catalyzed oxidation of HMF to FDCA, a reaction in which FFCA is a key intermediate. nih.gov These calculations support the idea that DMF is an active species in the initiation step of the radical process. nih.gov DFT has also been employed to understand the structure-activity relationship of noble metal-based catalysts, analyzing factors like metal-support interactions, the electronic structure of active sites, and the adsorption and activation of HMF and its intermediates, including FFCA. mdpi.com By modeling these interactions, researchers can better understand how catalyst composition and structure influence selectivity and reaction rates, aiding in the rational design of more efficient catalysts. mdpi.commpg.de

Catalytic Systems for this compound Conversions

The conversion of FFCA, primarily to FDCA, is facilitated by a range of catalytic systems, which can be broadly classified into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts are dissolved in the reaction medium, offering high activity and selectivity due to the excellent accessibility of catalytic sites. A classic example is the Amoco Mid-Century (MC) catalyst, which consists of Co(II) and Mn(II) salts with a bromide promoter (e.g., HBr) in an acetic acid solvent. mdpi.com This system is effective for the aerobic oxidation of HMF and its derivatives, including FFCA, to FDCA at elevated temperatures and pressures. mdpi.comresearchgate.net The transient concentration profiles during this reaction show FFCA as a distinct intermediate, which is subsequently oxidized to FDCA. researchgate.net

More recently, metal-free homogeneous systems have been developed to address the environmental and cost concerns associated with heavy metals. A notable example is the use of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with oxygen, which efficiently converts HMF and its analogues, including FFCA, to FDCA under mild conditions (45 °C). nih.govrsc.orgsemanticscholar.org This system demonstrates that FFCA can be converted to FDCA in high yield (87.94%). rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This configuration offers significant advantages in terms of catalyst separation, recovery, and reusability, making them highly attractive for industrial processes. mpg.de A wide variety of heterogeneous catalysts have been developed for the oxidation of HMF and its intermediates to FDCA.

Noble metal-based catalysts, such as gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like activated carbon, metal oxides, or reduced graphene oxide, are highly effective. frontiersin.orgnih.govmdpi.com For example, Pd nanoparticles supported on hydrotalcite (2%Pd/HT-5) have shown 91.9% FDCA yield from HMF, a reaction where FFCA is an intermediate. nih.gov The addition of a second, less active metal like silver (Ag) to gold catalysts can tune the electronic properties and improve the conversion of intermediates to the final product, FDCA, while enhancing catalyst stability. researchgate.net

Non-noble metal catalysts have also been explored as more cost-effective alternatives. Mixed metal oxides, such as MgO·CeO₂, have been used for the selective aerobic oxidation of HMF in water. sigmaaldrich.com Depending on the reaction conditions, these catalysts can selectively produce either DFF or FFCA. sigmaaldrich.com Other systems based on manganese and iron oxides have also demonstrated the ability to selectively oxidize HMF to FFCA. researchgate.net

Table 1: Selected Heterogeneous Catalysts for FFCA-related Oxidations

| Catalyst System | Substrate | Main Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Pd/CC | Fructose | FDCA | 64 | acs.org |

| 2%Pd/HT-5 | HMF | FDCA | 91.9 | nih.gov |

| Pt/RGO | HMF | FDCA | 84 | frontiersin.orgnih.gov |

| MgO·CeO₂ | HMF | FFCA | 90 | sigmaaldrich.comsigmaaldrich.cn |

| Mn₃Fe₇ | HMF | FFCA | 37.7 | researchgate.net |

| NaOtBu/DMF | FFCA | FDCA | 87.94 | rsc.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. mdpi.comnih.gov Several enzymes have been identified and engineered for the stepwise oxidation of HMF to FDCA, a pathway where FFCA is a key intermediate. nih.govmdpi.commdpi.com

Enzymes such as HMF oxidase (HMFO), galactose oxidase (GO), aryl-alcohol oxidase (AAO), and vanillin (B372448) dehydrogenase (VDH) are instrumental in this pathway. researchgate.netmdpi.comnih.gov For instance, an FAD-dependent HMFO can oxidize HMF through several steps to yield over 95% FDCA. researchgate.net Aryl-alcohol oxidase can oxidize HMF to DFF and further to FFCA. researchgate.net Some enzymes, however, show limited activity with FFCA itself. For example, one study found that while alcohol oxidase (AO) had some activity against FFCA, yielding 11.6% FDCA, most other tested enzymes had minimal activity. nih.govnih.gov The enzyme HmfF from Pelotomaculum thermopropionicum was found to have no detectable decarboxylation activity with FFCA. acs.org

To overcome the limitations of single enzymes, multi-enzyme cascade reactions and whole-cell biocatalyst systems have been developed. mdpi.comnih.gov A concurrent system combining a galactose oxidase variant (GO M₃₋₅) with whole E. coli cells expressing a vanillin dehydrogenase (VDH) and an NADH oxidase successfully converted HMF to FDCA with yields over 90%. mdpi.com In this cascade, FFCA is generated as a major intermediate before its final conversion to FDCA. mdpi.com Similarly, engineered Pseudomonas putida and Cupriavidus basilensis strains expressing oxidoreductases have achieved high yields of FDCA from HMF. mdpi.com These biological systems represent a sustainable and highly specific route for the transformation of furan compounds.

Table 2: Enzymes Involved in the Biocatalytic Transformation of FFCA and Related Precursors

| Enzyme/System | Enzyme Type | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Alcohol Oxidase (AO) | Oxidase | FFCA | FDCA | nih.govnih.gov |

| Aryl-alcohol oxidase (AAO) | Oxidase | HMF, DFF | DFF, FFCA | researchgate.net |

| HMF Oxidase (HMFO) | Oxidase | HMF, DFF, HMFCA, FFCA | FDCA | researchgate.net |

| Galactose Oxidase (GO) variants | Oxidase | HMF, HMFCA | DFF, FFCA | nih.govchemrxiv.org |

| Vanillin Dehydrogenase (VDH) | Dehydrogenase | DFF, FFCA | FFCA, FDCA | mdpi.commdpi.com |

| Laccase-TEMPO system | Oxidase/Mediator | HMF | FDCA | researchgate.net |

| Whole-cell (P. putida S12) | Oxidoreductase | HMF | FDCA | mdpi.com |

| GO M₃₋₅ + E. coli_VDH1-NOX | Multi-enzyme system | HMF | FDCA | mdpi.com |

Iv. Applications of 5 Formyl 2 Furancarboxylic Acid in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

The inherent reactivity and structural motifs of FFCA make it a valuable starting material in the synthesis of pharmaceutically relevant compounds.

FFCA is a key intermediate in the creation of complex heterocyclic structures, which are fundamental scaffolds in many biologically active molecules. The presence of both aldehyde and carboxylic acid functionalities allows for a variety of chemical transformations, including cyclization and condensation reactions, to build diverse heterocyclic systems. These furan-containing compounds are of interest in medicinal chemistry due to their wide spectrum of biological activities. nih.gov For example, FFCA can be a precursor to various furan (B31954) derivatives that are explored for their potential as antimicrobial agents.

The furan nucleus is a component of numerous compounds with therapeutic potential. FFCA serves as a building block in the synthesis of novel drug candidates, including those with anti-inflammatory and anti-cancer properties. acs.org Research has explored the synthesis of various furan derivatives from FFCA, which are then evaluated for their biological activities. The development of new synthetic routes to furan-based compounds, starting from readily available bio-based materials like FFCA, is an active area of research in the quest for new and more effective pharmaceuticals. acs.org

Building Block for Agrochemicals

The application of FFCA extends to the agrochemical sector, where it can be utilized as a foundational molecule for the synthesis of new pesticides and herbicides. The furan structure is present in some existing agrochemicals, and the reactivity of FFCA's functional groups provides a pathway to novel derivatives with potential bioactivity against agricultural pests and weeds. acs.orgtue.nl

Monomer and Intermediate in Polymer Science

FFCA plays a crucial role as both a monomer and an intermediate in the field of polymer science, contributing to the development of sustainable and high-performance polymers. acs.orgnih.govresearchgate.netmdpi.com

One of the most significant applications of FFCA is as a direct precursor to 2,5-furandicarboxylic acid (FDCA). tue.nlnih.govresearchgate.netmdpi.com FDCA is a bio-based monomer that is considered a key replacement for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net The oxidation of FFCA yields FDCA, which can then be polymerized with diols, such as ethylene (B1197577) glycol, to produce polyethylene furanoate (PEF), a bioplastic with superior barrier properties compared to PET. researchgate.netacs.org Various catalytic systems, including those based on noble metals and enzymatic processes, have been developed to efficiently convert FFCA to FDCA. tue.nlnih.gov

The synthesis of FDCA from FFCA is a critical step in the value chain of creating bio-based polymers. Research has focused on optimizing this oxidation step to achieve high yields and purity of FDCA, which is essential for producing high-quality polymers. tue.nlresearchgate.netacs.org

Table 1: Catalytic Conversion of FFCA to FDCA

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield of FDCA (%) | Reference |

|---|---|---|---|---|---|

| Pt/C | O₂ | Water | 140 | 64 | acs.org |

| Au-based catalyst | O₂ | Water | Ambient | High | N/A |

| Fungal Oxidoreductases | - | - | - | - | nih.gov |

This table provides examples of different catalytic methods for the oxidation of FFCA to FDCA. The specific conditions and yields can vary based on the detailed experimental setup.

FFCA and its derivatives contribute to the development of biodegradable polymers and biomaterials. acs.org The furan ring, being derived from biomass, can be incorporated into polymer backbones to enhance their biodegradability. chemistryviews.org Polyesters and polyamides containing the furan moiety are being investigated for their potential to create more sustainable materials for packaging, textiles, and biomedical applications. rsc.orgresearchgate.net The presence of the furan ring can introduce points of hydrolytic or enzymatic degradation, facilitating the breakdown of the polymer in the environment. chemistryviews.org

Specialty Chemicals and Fine Chemical Production

5-Formyl-2-furancarboxylic acid (FFCA) is a pivotal bio-based building block in the realm of specialty and fine chemicals. researchgate.net Its significance stems from its role as a high-value-added chemical intermediate, primarily in the synthesis of 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.gov FDCA is recognized as a top-tier, renewable platform chemical with immense potential to replace petroleum-based terephthalic acid in the production of various polymers, such as polyethylene furandicarboxylate (PEF), a bio-based alternative to PET. researchgate.net

The production of FFCA is a key step in the oxidation pathway of 5-hydroxymethylfurfural (B1680220) (HMF), a compound derived from C6 sugars in lignocellulosic biomass. nih.gov The selective oxidation of HMF can proceed through different intermediates, but FFCA is a critical juncture in the pathway to achieving high yields of FDCA. nih.gov The process involves the oxidation of either the alcohol or the aldehyde group of HMF, leading to intermediates that are then further oxidized to form FFCA, which is finally converted to FDCA. nih.gov

The conversion pathway underscores the importance of FFCA as a specialty intermediate. Efficient and selective synthesis of FFCA is a subject of ongoing research, with methods like electrocatalytic oxidation being explored to achieve high yields and sustainable production from biomass-derived HMF. researchgate.net

Table 1: Oxidation Pathway from HMF to FDCA via FFCA

| Precursor | Intermediate 1 | Intermediate 2 | Target Intermediate | Final Product |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | - | This compound (FFCA) | 2,5-Furandicarboxylic Acid (FDCA) |

| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | - | This compound (FFCA) | 2,5-Furandicarboxylic Acid (FDCA) |

This table illustrates the central role of this compound (FFCA) as a key intermediate in the oxidation of 5-Hydroxymethylfurfural (HMF) to the valuable polymer precursor, 2,5-Furandicarboxylic Acid (FDCA). The reaction can proceed via two main initial oxidation products of HMF.

Contribution to Flavor and Fragrance Industry

The furan chemical class encompasses a wide range of compounds that are significant components in food flavors and aromas, often contributing caramel-like, sweet, fruity, or meaty notes. nih.gov These derivatives are typically formed during the thermal processing of foods. perfumerflavorist.com

However, the direct application of this compound itself as a flavor or fragrance agent is not prominently documented in scientific literature. While its structural relative, 2-furoic acid, is recognized as a flavoring agent, similar applications for FFCA are not established. wikipedia.org In fact, for the related compound 5-methyl-2-furan carboxylic acid, usage in flavors and fragrances is explicitly not recommended. thegoodscentscompany.com

Therefore, the contribution of this compound to the flavor and fragrance industry is primarily indirect. Its value lies in its function as a versatile chemical intermediate and building block. researchgate.net The reactive aldehyde and carboxylic acid functionalities on the stable furan core make it a suitable precursor for the synthesis of more complex molecules, which could potentially have applications in this sector. However, its primary and well-documented role remains in the production of fine and specialty chemicals, particularly as a precursor to FDCA. nih.gov

V. Analytical and Characterization Techniques for 5 Formyl 2 Furancarboxylic Acid Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of FFCA.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons in the molecule result in characteristic signals. The spectrum of FFCA is expected to show signals for the aldehydic proton, the two furan (B31954) ring protons, and the carboxylic acid proton. The aldehydic proton typically appears at a significant downfield shift, while the furan protons exhibit splitting patterns due to coupling with each other. In aqueous solutions like D₂O, the aldehyde can exist in equilibrium with its hydrated gem-diol form, which would present additional, distinct signals in the NMR spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in FFCA, including those of the carboxyl, formyl, and furan ring carbons, gives a distinct signal. The chemical shifts of the carbonyl carbons (from both the aldehyde and carboxylic acid) are particularly indicative and appear far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Formyl-2-furancarboxylic Acid Predicted values are based on the analysis of similar furan-based compounds and general NMR principles.

¹H NMR (Proton)| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.8 | Singlet |

| Furan H-3 | 7.3 - 7.5 | Doublet |

| Furan H-4 | 6.8 - 7.0 | Doublet |

¹³C NMR (Carbon-13)

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (-C OOH) | 158 - 162 |

| Furan C-2 | 145 - 148 |

| Furan C-5 | 153 - 156 |

| Carbonyl (-C HO) | 178 - 182 |

| Furan C-3 | 119 - 122 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of FFCA is characterized by absorption bands corresponding to its carboxylic acid and aldehyde functionalities, as well as the furan ring.

The most prominent features include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, and two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid and another for the aldehyde group, typically at slightly different frequencies due to the electronic effects of the furan ring. Vibrations associated with the furan ring (C-H and C=C stretching and bending) also appear in the fingerprint region of the spectrum.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C-H Stretch | 2800 - 2900 & 2700-2800 | Medium, often two bands |

| Carbonyl (Aldehyde) | C=O Stretch | 1680 - 1710 | Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700 - 1725 | Strong |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium-Variable |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated electronic systems. The structure of FFCA, which contains a furan ring conjugated with both a carboxyl and a formyl group, gives rise to characteristic electronic transitions (π→π*).

Studies show that FFCA absorbs primarily in the ultraviolet region. During the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), where FFCA is an intermediate, a product peak has been observed around 258 nm. researchgate.net While this may represent a mixture, it indicates that the maximum absorbance (λmax) for FFCA lies in this UV range. The compound does not typically show significant absorbance in the visible region (above 380 nm). mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of FFCA is C₆H₄O₄, with a molecular weight of approximately 140.09 g/mol . fishersci.fi

In mass spectrometry, FFCA would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). rsc.org As an aromatic aldehyde, it can also exhibit fragmentation through the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 140 | [C₆H₄O₄]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₃O₃]⁺ | Loss of Hydroxyl Radical (-OH) |

| 111 | [C₅H₃O₂]⁺ | Loss of Formyl Radical (-CHO) |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating FFCA from complex mixtures, such as reaction broths, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of FFCA. researchgate.netmdpi.com It allows for the efficient separation, identification, and quantification of FFCA, often alongside its precursor HMF and its oxidation product FDCA.

The method typically employs a reverse-phase C18 column. The mobile phase composition, flow rate, and detection wavelength are optimized to achieve good resolution between the different furan compounds. UV detection is commonly used, with the wavelength set to the absorption maximum of the analytes. For FFCA, detection is often performed at or near 286 nm. mdpi.com By comparing the retention time and peak area of a sample to those of a known standard, both qualitative identification and quantitative measurement can be achieved.

Table 4: Example of HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase | mdpi.com |

| Mobile Phase | Acetonitrile / 0.4% (NH₄)₂SO₄ solution (pH 3.5) (10:90, v/v) | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Temperature | 35 °C | mdpi.com |

| Detection | UV at 286 nm | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by gas chromatography is challenging due to its molecular properties. The presence of a polar carboxylic acid functional group results in low volatility and can lead to strong intermolecular hydrogen bonding. youtube.com These characteristics make it difficult for the compound to vaporize at typical GC inlet temperatures without thermal decomposition, and can cause poor peak shape (tailing) and adsorption within the GC system. youtube.comcolostate.edu

To overcome these limitations, chemical derivatization is employed. This process modifies the analyte's functional groups to create a new compound that is more volatile, less polar, and more thermally stable. chromtech.comsigmaaldrich.com For FFCA, the primary target for derivatization is the active hydrogen of the carboxylic acid group. The two most common approaches are silylation and alkylation (esterification). colostate.educhromtech.com

Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. chromtech.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common. sigmaaldrich.comchromforum.org The resulting silyl (B83357) ester of FFCA is significantly more volatile and less polar, enabling effective separation and analysis by GC-MS. sigmaaldrich.com

Alkylation: This method involves the conversion of the carboxylic acid group into an ester, a process known as esterification. chromtech.com For example, reacting FFCA with an alcohol like methanol (B129727) in the presence of a catalyst such as boron trifluoride (BF₃) produces the corresponding methyl ester. chromforum.org This derivative exhibits increased volatility suitable for GC analysis. youtube.com Studies comparing derivatization methods have shown that for some organic acids, alkylation can produce more stable derivatives than silylation. nih.govresearchgate.net

The aldehyde group of FFCA is generally less reactive under the conditions used for esterification or silylation of the carboxylic acid. chromforum.org After derivatization, the sample is injected into the GC-MS system, where the derivative is separated chromatographically and then fragmented and detected by the mass spectrometer, allowing for confident identification and quantification.

Table 1: Common Derivatization Strategies for GC-MS Analysis of FFCA

| Derivatization Type | Common Reagent(s) | Targeted Functional Group | Purpose |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with TMCS (trimethylchlorosilane) catalyst. | Carboxylic Acid (-COOH) | Replaces the acidic proton with a non-polar trimethylsilyl (TMS) group to increase volatility and thermal stability. chromtech.comsigmaaldrich.com |

| Alkylation (Esterification) | Boron Trifluoride/Methanol (BF₃/MeOH) or other alcohols. | Carboxylic Acid (-COOH) | Converts the carboxylic acid into a more volatile ester (e.g., methyl ester). chromtech.comchromforum.org |

Titrimetric Analysis for Assay and Purity Determination

Titrimetric analysis, specifically acid-base neutralization titration, is a standard and reliable method for determining the assay and purity of this compound. avantorsciences.com This classical analytical technique is frequently cited by chemical suppliers on certificates of analysis to specify purity, often reporting values of 98.0% or higher. avantorsciences.com

The method is based on the fundamental acidic nature of the carboxylic acid group on the FFCA molecule. The analysis involves accurately weighing a sample of FFCA and dissolving it in a suitable solvent, typically deionized water or an aqueous-alcoholic mixture to ensure complete solubility. This solution is then titrated with a standardized solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH), of a precisely known concentration. iyte.edu.tr

The neutralization reaction proceeds as follows:

C₆H₄O₄ + NaOH → Na(C₆H₃O₄) + H₂O

The equivalence point, where the moles of NaOH added are equal to the moles of FFCA in the sample, can be determined using two primary methods:

Colorimetric Indication: An acid-base indicator, such as phenolphthalein (B1677637), is added to the FFCA solution. The indicator changes color at a specific pH, signaling the end of the titration.

Potentiometric Detection: A pH electrode is placed in the solution, and the pH is monitored as the titrant is added. The endpoint is identified as the point of most rapid pH change from the resulting titration curve.

By measuring the volume of the standard base required to reach the equivalence point, the purity of the FFCA sample can be calculated with high precision. iyte.edu.tr

Table 2: Principles of Titrimetric Analysis for FFCA Purity

| Component | Description |

|---|---|

| Analyte | This compound (FFCA) |

| Titrant | Standardized solution of a strong base (e.g., Sodium Hydroxide, NaOH). iyte.edu.tr |

| Principle | Neutralization of the acidic carboxyl group of FFCA by the base. avantorsciences.com |

| Endpoint Detection | Colorimetric (e.g., using phenolphthalein indicator) or Potentiometric (monitoring pH). iyte.edu.tr |

Advanced Characterization for Reaction Monitoring and Kinetic Studies

Understanding the kinetics of reactions involving this compound is essential for optimizing the synthesis of valuable bio-based chemicals. FFCA is a key intermediate in the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a significant platform chemical. taikangreactor.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used advanced technique for monitoring the progress of these reactions and conducting kinetic studies. taikangreactor.comuniba.it This method allows for the simultaneous quantification of the reactant (HMF), the desired intermediate product (FFCA), and other potential by-products or subsequent products like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and FDCA in the reaction mixture. taikangreactor.comuniba.it

The typical procedure for reaction monitoring involves:

Taking small aliquots from the reaction vessel at specific time intervals.

Quenching the reaction in the aliquot, if necessary, to stop any further conversion.

Analyzing the sample by HPLC.

The HPLC system is commonly equipped with a UV detector, as the furan rings in HMF, FFCA, and related compounds absorb UV light strongly. taikangreactor.comuniba.it By plotting the concentration of each species against time, valuable kinetic data can be obtained, including reaction rates, HMF conversion, and the selectivity and yield of FFCA. uniba.it This information is critical for developing efficient catalytic processes, understanding reaction mechanisms, and optimizing conditions to maximize the production of FFCA. taikangreactor.comuniba.it

Table 3: HPLC for Reaction Monitoring of FFCA Formation

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | To separate and quantify reactants, intermediates, and products in a liquid sample. uniba.it |

| Stationary Phase (Column) | Reversed-phase C18. taikangreactor.com | Separates compounds based on their hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of a dilute aqueous acid (e.g., H₂SO₄) and an organic solvent (e.g., methanol). taikangreactor.comuniba.it | Elutes the compounds from the column for detection. |

| Detector | UV-Vis Detector (set at ~265-284 nm). taikangreactor.comuniba.it | Detects and quantifies the furan-containing compounds based on their UV absorbance. |

| Determined Parameters | Reactant conversion, product yield, selectivity, reaction rates. uniba.it | Provides data for kinetic analysis and process optimization. |

Vi. Environmental and Industrial Aspects of 5 Formyl 2 Furancarboxylic Acid Production and Utilization

Integration into Biorefinery Concepts

The production of FFCA is a critical component of integrated biorefineries, which aim to convert biomass into a range of value-added products, including biofuels, biochemicals, and biomaterials. In a typical biorefinery setting, lignocellulosic biomass undergoes pretreatment and hydrolysis to yield fermentable sugars. These sugars are then dehydrated to produce HMF, which can be further oxidized to FFCA and subsequently to 2,5-furandicarboxylic acid (FDCA), a key monomer for the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF). cardiff.ac.uknih.govacs.org

Sustainable Production and Process Optimization

Significant research efforts have been directed towards developing sustainable and economically viable processes for the production of FFCA. These efforts focus on various aspects, including the use of renewable feedstocks, the development of efficient catalysts, and the optimization of reaction conditions to maximize yield and selectivity while minimizing environmental impact.

Reduction of Waste and Energy Consumption

A key challenge in the production of FFCA is the reduction of waste and energy consumption. Traditional chemical synthesis routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. To address these challenges, researchers are exploring alternative, more sustainable approaches.

One promising approach is the use of biocatalysts, such as whole-cell systems and enzymes, for the oxidation of HMF to FFCA. lu.semdpi.com Biocatalytic processes often operate under milder reaction conditions, reducing energy consumption and minimizing the formation of byproducts. For example, the use of Gluconobacter oxydans resting cells has demonstrated complete conversion of FFCA with a high yield. lu.se Optimization of parameters such as pH and substrate concentration is crucial for maximizing the efficiency of these biocatalytic systems. lu.se Studies have shown that FFCA concentrations above 10 g/L can have an inhibitory effect on the oxidation process. lu.se

Catalytic strategies using heterogeneous catalysts also play a significant role in waste reduction. The use of supported metal catalysts, such as gold nanoparticles on hydrotalcite, allows for high conversion and yield of FDCA from HMF under base-free conditions, with FFCA as a key intermediate. cardiff.ac.uk These catalysts can be recovered and reused, minimizing waste.

The table below summarizes different catalytic systems and their performance in the oxidation of HMF, highlighting efforts to improve sustainability.

| Catalyst System | Substrate | Product(s) | Key Findings & Sustainability Aspects |

| Gluconobacter oxydans resting cells | FFCA | FDCA | Complete conversion with 96% yield; operates at optimal pH of around 5. lu.se |

| Au/Hydrotalcite | HMF | FDCA (via FFCA) | 100% HMF conversion and FDCA yield without an external base. cardiff.ac.uk |

| Pd/CC | Fructose (B13574)/HMF | FDCA (via FFCA) | High yields (85% from HMF, 64% from fructose) in water, a green solvent. acs.org |

| Laccase in microbioreactor | HMF | FFCA | Achieved 100% selectivity for FFCA, demonstrating control over the reaction. nih.gov |

Process Intensification and Continuous Flow Systems

Process intensification, including the use of continuous flow systems, offers a promising avenue for the sustainable production of FFCA. Continuous flow reactors can provide better control over reaction parameters, leading to improved selectivity, higher yields, and enhanced safety compared to traditional batch processes. core.ac.ukresearchgate.net

The use of multiphasic gas-liquid microbioreactors has been shown to significantly improve the selectivity of FFCA production from HMF using laccase as a catalyst. nih.gov In a flow microbioreactor, a selectivity of 100% for FFCA was achieved, a stark contrast to the 6.7% selectivity obtained in a batch bioreactor under the same substrate concentration. nih.gov This highlights the potential of continuous flow systems to control reaction pathways and minimize the formation of undesired byproducts.

Research has demonstrated that continuous flow systems can lead to excellent improvements in reaction yields and selectivity, along with significantly shorter reaction times compared to batch syntheses. core.ac.uk

The table below illustrates the advantages of continuous flow systems in the synthesis of furan (B31954) derivatives.

| System Type | Key Advantages | Example Application |

| Continuous Flow Microreactor | Improved yield and selectivity, reduced reaction time, enhanced safety. core.ac.uk | Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. core.ac.uk |

| Multiphasic Gas-Liquid Microbioreactor | High selectivity, precise control over reaction conditions. nih.gov | Selective oxidation of HMF to FFCA using laccase. nih.gov |

| Micropacked-bed Reactor | Efficient and ultrafast synthesis. researchgate.net | Continuous-flow synthesis of FDCA from HMF. researchgate.net |

Impact on Thermal Yellowing of Chemical Pulps

In the context of the pulp and paper industry, FFCA has been identified as a contributor to the thermal yellowing of chemical pulps. researchgate.net The degradation of hexenuronic acid, a component of wood pulp, can lead to the formation of reactive precursors, including FFCA. researchgate.net These precursors subsequently participate in reactions that cause the discoloration and yellowing of the pulp, particularly when subjected to heat. researchgate.net

Studies have shown that the brightness loss caused by FFCA, when present in amounts similar to the hexenuronic acid content in industrial pulps, is comparable to the yellowing observed in aged industrial pulps. researchgate.net The presence of ferrous ions can further exacerbate this discoloration. researchgate.net Understanding the role of FFCA in thermal yellowing is crucial for developing strategies to improve the brightness stability of chemical pulps. One approach is the use of a hot acid hydrolytic stage to degrade hexenuronic acid and remove the resulting water-soluble products, including FFCA.

Vii. Conclusion and Future Perspectives in 5 Formyl 2 Furancarboxylic Acid Research

Summary of Key Research Findings and Methodological Advances

Research into 5-Formyl-2-furancarboxylic acid has largely been driven by its role as a key intermediate in the synthesis of FDCA, a bio-based substitute for terephthalic acid. nih.govmdpi.commdpi.com The selective oxidation of the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF), to FFCA is a critical yet challenging step. researchgate.net

Key research findings have centered on the development of efficient and selective catalytic systems. A wide array of catalysts has been explored, including those based on noble metals like gold, platinum, and ruthenium, as well as more cost-effective non-precious transition metal oxides such as copper-cerium, iron-molybdenum, and manganese-iron composites. researchgate.netresearchgate.net For instance, a copper/cerium oxide catalyst has been shown to achieve 99% conversion of HMF with 90% selectivity to FFCA in water, using oxygen as the oxidant and without the need for base additives. researchgate.net Similarly, nitrogen-doped carbon spheres have been investigated as metal-free catalysts, demonstrating high activity and selectivity under base-free conditions. researchgate.net

Significant methodological advances have been made to overcome the inherent reactivity of HMF and improve FFCA yields. One notable strategy is the use of protective chemistry. tue.nl By protecting the highly reactive formyl group of HMF through acetalization, premature oxidation and degradation are suppressed. This allows for the selective oxidation of the hydroxymethyl group, followed by deprotection to yield FFCA in high purity (98% yield). tue.nl

Furthermore, biocatalytic and electrocatalytic routes are gaining prominence. Whole-cell biocatalysts and specific enzymes, such as galactose oxidase, have been employed for the conversion of HMF, sometimes leading to FFCA as an intermediate or over-oxidized product. mdpi.comrsc.org Piezocatalysis, using materials like Pt-decorated hydroxyapatite (B223615), represents an innovative approach to HMF oxidation under mild conditions. researchgate.net The optimization of reaction parameters, including the type and amount of base, solvent systems, and oxidants, has also been a crucial area of investigation to steer the reaction selectively towards FFCA. researchgate.netcapes.gov.br

Emerging Research Avenues and Challenges

Despite progress, the selective synthesis of FFCA faces persistent challenges that are shaping future research directions. A primary obstacle is the difficulty in halting the oxidation of HMF at the intermediate FFCA stage, as overoxidation to the more thermodynamically stable FDCA is common. researchgate.netresearchgate.net

Emerging Research Avenues:

Advanced Catalyst Design: The development of robust, reusable, and highly selective catalysts from earth-abundant, non-precious metals is a major focus. researchgate.net Research into metal-free catalytic systems is also expanding, aiming for simpler and more sustainable processes. rsc.org

Integrated and Biocatalytic Processes: There is a growing interest in creating integrated processes that combine the production of HMF from raw biomass with its subsequent selective oxidation, thereby reducing costly separation steps. cetjournal.itresearchgate.net Chemo-enzymatic and biocatalytic cascades are being designed for the direct and highly selective conversion of sugars to furan (B31954) derivatives like FFCA. mdpi.comresearchgate.net

Novel Energy Inputs: The use of renewable energy sources to drive the reaction is a key emerging field. Electrocatalytic and photocatalytic oxidation methods offer pathways to conduct the synthesis under mild conditions, potentially increasing energy efficiency and reducing by-product formation. nih.govresearchgate.net

Key Challenges:

Catalyst Deactivation: Catalysts are susceptible to deactivation, especially when using crude HMF derived directly from biomass, which can contain impurities such as amino acids that poison the catalyst's active sites. nih.govresearchgate.net

Substrate Instability: HMF is unstable, particularly at the elevated temperatures and acidic or basic conditions often required for catalytic conversion, leading to the formation of undesirable polymeric by-products known as humins. nih.govresearchgate.net

Process Scalability: Achieving high selectivity and yield at the high substrate concentrations necessary for industrial-scale production remains a significant hurdle. tue.nl The low solubility of certain furanic intermediates and products in common solvents can also complicate reactor design and product separation. nih.gov

Broader Implications for Bio-based Chemical Industries and Materials Science

The research focused on this compound has profound implications for the transition towards a circular, bio-based economy. FFCA is not merely a laboratory curiosity but a crucial link in the value chain from renewable biomass to advanced materials. researchgate.netresearchgate.net

The primary significance of FFCA lies in its role as the direct precursor to 2,5-furandicarboxylic acid (FDCA). nih.govmdpi.com FDCA is celebrated as one of the top bio-based building blocks and is the cornerstone for producing polyethylene (B3416737) furanoate (PEF). researchgate.netcetjournal.it PEF is a 100% bio-based polyester (B1180765) with superior barrier properties compared to its petroleum-derived counterpart, polyethylene terephthalate (B1205515) (PET), making it a highly attractive, sustainable alternative for applications in packaging, films, and fibers. nih.govmdpi.com Consequently, developing efficient and economical production routes for FFCA is a critical bottleneck that must be overcome to enable the widespread commercialization of PEF and other furan-based polymers. nih.gov

Beyond its role as an intermediate, FFCA and its derivatives, such as esters, hold potential as valuable chemical building blocks in their own right. google.com They can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netresearchgate.net

Ultimately, advancements in the synthesis of FFCA contribute to the broader development of integrated biorefineries. In such facilities, all components of biomass are envisioned to be converted into a spectrum of value-added products, from fuels to chemicals and materials, thereby minimizing waste and reducing the chemical industry's reliance on finite fossil resources. cetjournal.itresearchgate.net

Q & A

Q. What are the primary synthetic routes for FFCA, and how do reaction conditions influence yield?

FFCA can be synthesized via:

- Route 1 : Oxidation of 5-hydroxymethylfurfural (HMF) through intermediates like 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by further oxidation to FFCA .

- Route 2 : Degradation of hexeneuronic acid (HexA) under mildly acidic conditions, producing FFCA as a primary intermediate alongside 2-furancarboxylic acid and formic acid .

Q. Key Methodological Considerations :

Q. How does FFCA function as an intermediate in biomass-derived chemical pathways?

FFCA is critical in:

- HMF Oxidation : A key intermediate in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a bioplastic precursor. The oxidation of FFCA to FDCA is often the rate-limiting step .

- HexA Degradation : FFCA forms during acidic treatment of HexA in pulp bleaching, though it is not inherently chromophoric. Subsequent thermal/acidic treatment of FFCA generates color-causing chromophores .

Q. Experimental Design Tip :

Advanced Research Questions

Q. What catalytic strategies enhance FFCA selectivity in HMF oxidation?

Catalyst Systems :

- MnO₂ Polymorphs : β-MnO₂ exhibits 3× higher activity than activated MnO₂ for FFCA→FDCA oxidation due to planar oxygen sites facilitating vacancy formation .

- Metal-Free Catalysts : Nitrogen-doped carbon spheres (NCSWCs) with TBHP achieve 90% FFCA selectivity under base-free conditions via hydroperoxyl radical synergy .

- Mixed Oxides : MgO⋅CeO₂ tunes selectivity toward FFCA (90%) or DFF (99%) by adjusting acid-base properties .

Q. How do computational studies inform FFCA reaction mechanisms?

Q. Methodological Recommendation :

Q. What analytical techniques resolve FFCA structural and degradation dynamics?

Q. How to address contradictions in FFCA's role as a reaction intermediate?

Q. What derivatization strategies expand FFCA's utility in synthetic chemistry?

- Vinyl Ester Synthesis : FFCA reacts with vinyl acetate using Zn(OTf)₂ catalysts (-30°C) to form vinyl esters for polymer applications .

- Oxidative Esterification : Co/Fe bimetallic catalysts convert FFCA to dimethyl esters under continuous-flow conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro